Pteroxide D

描述

Pteroside D is not explicitly detailed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, the determination of ptaquiloside in bracken fern is closely related to the analysis of pterosides, as ptaquiloside is a known carcinogen found in bracken ferns and pterosides are a class of compounds related to this substance . Additionally, the synthesis of deuterated analogues of ptaquiloside, such as d4-pterosin B and d4-bromopterosin, suggests methods that could potentially be applied to the synthesis and analysis of pteroside D .

Synthesis Analysis

The synthesis of related compounds, such as heterobimetallic complexes and deuterated analogues of ptaquiloside, provides insight into the potential synthetic routes that could be used for pteroside D. The heterobimetallic complexes paper discusses the synthesis of various ligands with platinum, which could be relevant if pteroside D has metal-binding properties . The synthesis of deuterated analogues of ptaquiloside indicates a method for creating stable isotopic labels, which could be useful for tracking pteroside D in biological systems or for analytical purposes .

Molecular Structure Analysis

The molecular structure of pteroside D is not directly discussed, but the heterobimetallic complexes paper provides detailed structural analysis of similar compounds, which could be extrapolated to understand the structural aspects of pteroside D. The paper describes the distorted square planar geometry of the P2PtS2 core in the complexes studied, which could be relevant if pteroside D has similar metal coordination .

Chemical Reactions Analysis

The papers do not provide specific reactions for pteroside D, but they do describe analytical methods and chemical reactions for related compounds. For example, the determination of ptaquiloside in bracken fern involves aqueous extraction and high-performance liquid chromatography (HPLC) . The synthesis of Pt(dpk)Cl(4) and its reversible hydration to Pt(dpk-O-OH)Cl(3) provides an example of a chemical reaction involving platinum coordination, which could be relevant if pteroside D undergoes similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pteroside D are not directly addressed in the provided papers. However, the synthesis of lab-in-a-pipette-tip extraction using hydrophilic nano-sized dummy molecularly imprinted polymer for purification and analysis of prednisolone suggests a technique that could be adapted for the extraction and analysis of pteroside D, given its potential similarities in physical and chemical behavior . The electrochemical characterization of platinum compounds could also provide insights into the electrochemical properties of pteroside D if it contains metal elements .

科学研究应用

概述

Pteroxide D及其类似物,例如白藜芦醇,在各种生物医学应用中显示出巨大的潜力。与其他多酚(如白藜芦醇)相比,它们的高体内生物利用度和更好的吸收性使它们成为科学研究的焦点。以下部分将深入探讨Pteroxide D及其衍生物已展示出重大影响的具体领域。

抗癌特性

Pteroxide D类似物,特别是白藜芦醇,已被公认为具有抗癌特性。已证明这些化合物可抑制肿瘤生长、转移、血管生成和癌干细胞,同时促进细胞凋亡并增强免疫疗法的有效性。这使得白藜芦醇成为未来癌症治疗和研究的一种有前途的药物。此外,其比白藜芦醇更高的细胞摄取率和更长的半衰期可能会提供更有效的临床应用 (Ma等,2019)。

心血管和代谢健康

白藜芦醇还与对心血管疾病、胰岛素敏感性、血糖和血脂水平有益的影响有关。其特性对于管理这些疾病至关重要,可能为治疗和预防提供一条新途径 (Estrela等,2013)。

神经保护和认知健康

白藜芦醇类似物的影响延伸至神经保护和认知健康。这些化合物正在被探索其在与年龄相关的认知能力下降和记忆增强方面的潜力。鉴于神经退行性疾病的流行率上升以及对有效干预措施的需求,这一领域尤其有前景 (Estrela等,2013)。

皮肤病学应用

在皮肤病学领域,正在研究 Pteroxide D 及其衍生物在炎症性皮肤病和光保护中的作用。它们在管理皮肤病和防止紫外线辐射损伤方面的潜力可能是巨大的,特别是考虑到人们对皮肤健康和接触环境压力源的担忧日益加剧 (Estrela等,2013)。

安全性和未来研究

虽然 Pteroxide D 及其类似物的应用非常广泛,但安全性和毒性仍然是需要进一步探索的关键领域。未来的研究应重点关注这些方面,以确保这些化合物在医学应用中的安全有效使用。持续的研究和试验对于充分理解和利用这些物质的潜力至关重要 (Estrela等,2013)。

安全和危害

In case of contact with eyes, it is recommended to flush eyes with plenty of water for at least 15 minutes . If Pteroside D comes into contact with skin, it is advised to flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion or inhalation, medical attention should be sought immediately .

属性

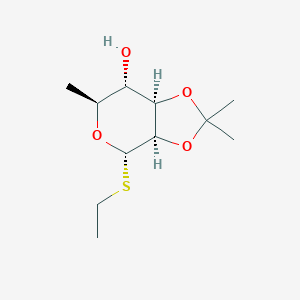

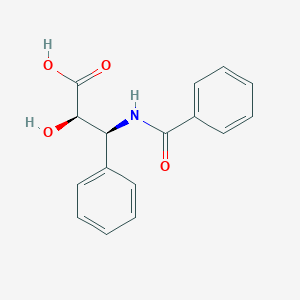

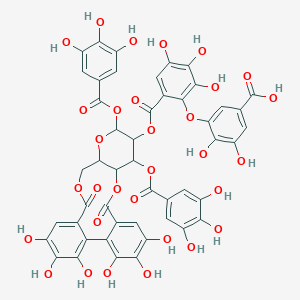

IUPAC Name |

(3S)-3-hydroxy-2,2,5,7-tetramethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8/c1-9-7-12-14(19(27)21(3,4)18(12)26)10(2)11(9)5-6-28-20-17(25)16(24)15(23)13(8-22)29-20/h7,13,15-18,20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGWHBZURNWRDG-LNZAMEHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C(=O)C([C@H]2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957350 | |

| Record name | 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pteroside D | |

CAS RN |

35943-38-5 | |

| Record name | (3S)-6-[2-(β-D-Glucopyranosyloxy)ethyl]-2,3-dihydro-3-hydroxy-2,2,5,7-tetramethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35943-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035943385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Hydroxy-2,2,4,6-tetramethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。